

Chemical properties of 2-(4-Aminobenzyl)isoindoline-1,3-dione

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Compound of Interest

Compound Name: 2-(4-Aminobenzyl)isoindoline-1,3-dione

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An In-Depth Technical Guide to **2-(4-Aminobenzyl)isoindoline-1,3-dione** for Advanced Research

This guide provides a comprehensive technical overview of **2-(4-aminobenzyl)isoindoline-1,3-dione**, a bifunctional molecule of significant interest in synthetic and medicinal chemistry. We will move beyond a simple recitation of data to explore the causal relationships behind its properties, synthesis, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

2-(4-Aminobenzyl)isoindoline-1,3-dione (CAS No. 100880-61-3) is a derivative of phthalimide, a structural motif found in numerous biologically active compounds.^{[1][2]} Its strategic value lies in its unique architecture: a stable, planar phthalimide group linked via a methylene bridge to a phenyl ring bearing a reactive primary amine. This configuration makes it an exceptional building block or linker molecule. The phthalimide moiety provides a rigid, sterically defined scaffold, while the terminal primary amine offers a versatile nucleophilic handle for subsequent chemical modifications. This guide will dissect the core chemical attributes that enable its application in advanced molecular design.

Physicochemical and Spectroscopic Profile

The intrinsic properties of a molecule dictate its behavior in both reactive and biological systems. The data presented below are essential for predicting solubility, designing reaction conditions, and confirming structural integrity.

Core Properties

A summary of the key physicochemical properties is provided in Table 1. These values are fundamental for handling, formulation, and experimental design.

Property	Value	Source / Rationale
CAS Number	100880-61-3	[3] [4]
Molecular Formula	C ₁₅ H ₁₂ N ₂ O ₂	[4] [5]
Molecular Weight	252.27 g/mol	[4]
Appearance	Expected to be a solid (e.g., off-white to yellow powder)	Based on similar aromatic imides.
Solubility	Soluble in DMSO, DMF; sparingly soluble in alcohols, chlorinated solvents; insoluble in water.	Predicted based on functional groups. The large aromatic surface area suggests solubility in polar aprotic solvents, while the lack of extensive H-bond donors limits aqueous solubility.
Melting Point	Not experimentally reported, but expected to be >150 °C.	High molecular symmetry and intermolecular forces in similar phthalimides lead to high melting points.

Spectroscopic Signature for Structural Validation

Spectroscopic analysis is a self-validating system for confirming the identity and purity of the synthesized compound. While a published spectrum for this specific molecule is not readily available, its ¹H and ¹³C NMR spectra can be reliably predicted based on established chemical shift principles.[\[6\]](#)

- ^1H NMR Spectroscopy (Predicted, 400 MHz, DMSO-d₆):
 - $\delta \sim 7.8\text{-}7.9$ ppm (m, 4H): These signals correspond to the four aromatic protons of the phthalimide group. The symmetry of this system often results in a complex multiplet.
 - $\delta \sim 6.9\text{-}7.1$ ppm (d, $J \approx 8.5$ Hz, 2H): Aromatic protons on the aminobenzyl ring that are ortho to the -CH₂- group.
 - $\delta \sim 6.5\text{-}6.6$ ppm (d, $J \approx 8.5$ Hz, 2H): Aromatic protons on the aminobenzyl ring that are ortho to the -NH₂ group.
 - $\delta \sim 5.0$ ppm (s, 2H): A broad singlet corresponding to the protons of the primary amine (-NH₂). The broadness is due to quadrupole broadening and chemical exchange.
 - $\delta \sim 4.6$ ppm (s, 2H): A sharp singlet representing the two benzylic protons (-CH₂-). Its distinct downfield shift is due to the influence of the adjacent aromatic ring and the nitrogen of the imide.
- ^{13}C NMR Spectroscopy (Predicted, 100 MHz, DMSO-d₆):
 - $\delta \sim 168$ ppm: The two equivalent carbonyl carbons (C=O) of the phthalimide group. This is a highly characteristic signal.
 - $\delta \sim 147$ ppm: The aromatic carbon attached to the amine group (C-NH₂).
 - $\delta \sim 135$ ppm: The two aromatic carbons of the phthalimide ring adjacent to the carbonyl groups.
 - $\delta \sim 132$ ppm: The two non-substituted aromatic carbons of the phthalimide ring.
 - $\delta \sim 130$ ppm: The two aromatic carbons ortho to the -CH₂- group.
 - $\delta \sim 125$ ppm: The aromatic carbon attached to the -CH₂- group.
 - $\delta \sim 123$ ppm: The two aromatic carbons of the phthalimide ring beta to the carbonyl groups.
 - $\delta \sim 114$ ppm: The two aromatic carbons ortho to the -NH₂ group.

- $\delta \sim 42$ ppm: The benzylic carbon (-CH₂-).

Synthesis and Purification: A Validated Protocol

The most direct and efficient synthesis of **2-(4-aminobenzyl)isoindoline-1,3-dione** is via the condensation of phthalic anhydride with 4-aminobenzylamine. This reaction, a variation of N-phthaloylation, proceeds through a nucleophilic acyl substitution mechanism.[7]

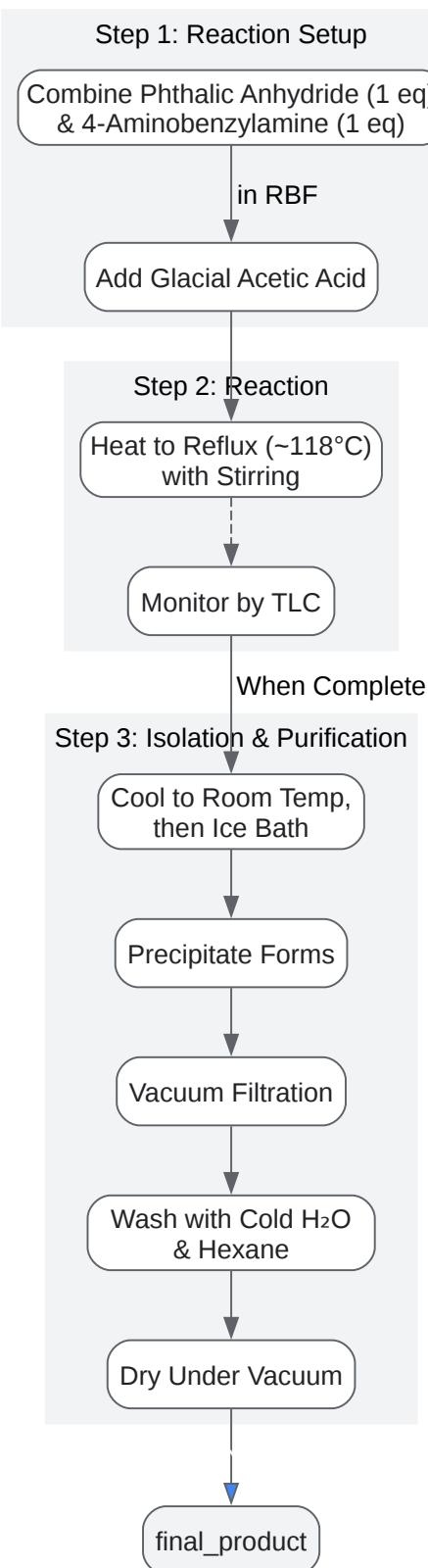
Experimental Protocol

This protocol is designed as a self-validating system, where reaction completion can be monitored and the product purified to a high degree.

- **Reagent Preparation:** In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 eq) and 4-aminobenzylamine (1.0 eq).[8]
- **Solvent Selection & Rationale:** Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of phthalic anhydride). Acetic acid is an ideal choice as it is polar enough to dissolve the reactants and has a high boiling point, which facilitates the removal of the water byproduct, driving the reaction equilibrium towards the imide product.[9]
- **Reaction Execution:** Heat the mixture to reflux (approx. 118 °C) with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the appearance of a new, typically UV-active, product spot. The reaction is generally complete within 4-8 hours.
- **Product Isolation:** Upon completion, allow the reaction mixture to cool to room temperature and then place it in an ice-water bath. The product will precipitate out of the cooled acetic acid.
- **Purification:** Collect the solid product by vacuum filtration. Wash the crude solid sequentially with cold water (to remove residual acetic acid) and then with a cold, non-polar solvent like hexane (to remove organic impurities).
- **Final Drying:** Dry the purified white or off-white solid under vacuum to obtain the final product, **2-(4-aminobenzyl)isoindoline-1,3-dione**. Purity should be assessed by NMR and melting point analysis.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.



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Caption: Workflow for the synthesis of **2-(4-Aminobenzyl)isoindoline-1,3-dione**.

Chemical Reactivity and Mechanistic Insights

The utility of this molecule stems from the distinct reactivity of its two key domains: the nucleophilic primary amine and the stable phthalimide core.

Reactivity of the Primary Aromatic Amine

The exocyclic $-\text{NH}_2$ group is the primary site of reactivity. Its nucleophilicity allows for a wide array of derivatizations, making it a versatile handle for conjugating other molecules.

- **Schiff Base Formation:** The amine readily condenses with aldehydes and ketones under mild acidic or basic conditions to form imines (Schiff bases). This is a cornerstone reaction for creating more complex heterocyclic systems, such as thiazolidinones.[\[10\]](#)
- **Acylation:** Reaction with acyl chlorides or anhydrides yields stable amide bonds, a common strategy for linking this molecule to carboxylic acid-containing pharmacophores or biomolecules.
- **Diazotization:** Treatment with nitrous acid (HNO_2) at low temperatures converts the amine to a diazonium salt ($-\text{N}_2^+$). This intermediate is highly valuable for introducing a range of other functional groups (e.g., $-\text{OH}$, $-\text{CN}$, halogens) via Sandmeyer or related reactions.

The Phthalimide Core: A Stable Anchor

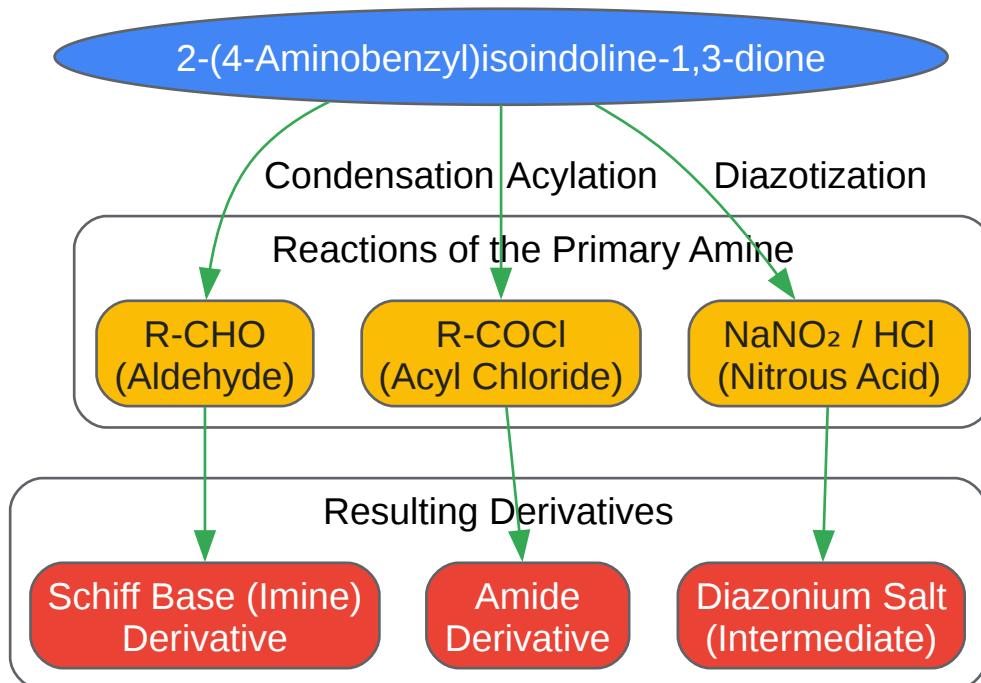
The isoindoline-1,3-dione structure serves two primary roles:

- **Protecting Group:** In a broader synthetic context, the phthalimide group is a classic protecting group for primary amines, famously used in the Gabriel synthesis. It is exceptionally stable to a wide range of reagents and conditions.
- **Structural Scaffold:** Its rigid and planar geometry provides a well-defined orientation for the attached aminobenzyl group, which is critical in applications like drug design, where precise spatial arrangement of functional groups (pharmacophore modeling) is essential.

While robust, the phthalimide ring can be cleaved if desired, most commonly via hydrazinolysis (the Ing-Manske procedure) using hydrazine (N_2H_4) to release the protected primary amine.

Reactivity Pathway Diagram

This diagram illustrates the key reactive pathways originating from the primary amine.



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Caption: Key chemical transformations of the primary amine functional group.

Applications in Research and Drug Development

The unique bifunctional nature of **2-(4-aminobenzyl)isoindoline-1,3-dione** positions it as a high-value intermediate in several advanced applications:

- Linker Chemistry: It can serve as a rigid linker to connect two different molecular entities. For example, in the development of PROTACs (Proteolysis Targeting Chimeras), it could be used to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase.
- Medicinal Chemistry Scaffold: Phthalimide and isoindoline-1,3-dione derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory,

anticonvulsant, and enzyme inhibitory effects.[\[11\]](#)[\[12\]](#) This compound serves as an excellent starting point for synthesizing novel derivatives to be screened for acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) inhibition, relevant to Alzheimer's disease research.[\[9\]](#)[\[12\]](#)

- Materials Science: The rigid, aromatic structure can be incorporated into polymers or functional materials. The primary amine allows for grafting onto surfaces or polymerization into polyamides, potentially imparting specific thermal or optical properties.

Conclusion

2-(4-Aminobenzyl)isoindoline-1,3-dione is more than a simple chemical; it is a versatile platform for molecular innovation. Its synthesis is straightforward and scalable, and its well-defined spectroscopic signature allows for unambiguous characterization. The strategic placement of a reactive primary amine on a stable phthalimide scaffold provides chemists with a powerful tool for building complex molecular architectures. Understanding the interplay between its structure, properties, and reactivity, as detailed in this guide, is the key to unlocking its full potential in drug discovery, diagnostics, and materials science.

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